
2-(ピリミジン-2-イル)酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2-(pyrimidin-2-yl)acetate is an organic compound with the molecular formula C6H5N2O2Na. It is a sodium salt derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
科学的研究の応用
Sodium 2-(pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Sodium 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
The anti-inflammatory effects of pyrimidines, such as Sodium 2-(pyrimidin-2-yl)acetate, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
The key mechanism of action of Sodium 2-(pyrimidin-2-yl)acetate involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins . The beneficial effects of Sodium 2-(pyrimidin-2-yl)acetate are credited to the deficiency of these eicosanoids .
Result of Action
The result of Sodium 2-(pyrimidin-2-yl)acetate’s action is the inhibition of the production of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that Sodium 2-(pyrimidin-2-yl)acetate might be developed as a novel anti-fibrotic drug .
生化学分析
Biochemical Properties
Sodium 2-(pyrimidin-2-yl)acetate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction suggests potential applications in anti-fibrotic therapies. Additionally, sodium 2-(pyrimidin-2-yl)acetate may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of sodium 2-(pyrimidin-2-yl)acetate on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, sodium 2-(pyrimidin-2-yl)acetate can modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in cellular functions, such as reduced inflammation and altered metabolic activities. The compound’s influence on cell signaling pathways further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, sodium 2-(pyrimidin-2-yl)acetate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This binding interaction is crucial for its anti-fibrotic effects. Additionally, sodium 2-(pyrimidin-2-yl)acetate may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of sodium 2-(pyrimidin-2-yl)acetate over time have been studied in laboratory settings. The compound is relatively stable under standard storage conditions, but its degradation can occur under certain conditions . Long-term studies have shown that sodium 2-(pyrimidin-2-yl)acetate can have sustained effects on cellular functions, such as prolonged inhibition of collagen synthesis. These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of sodium 2-(pyrimidin-2-yl)acetate vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reduced inflammation and fibrosis . At higher doses, toxic or adverse effects can occur. These effects include potential toxicity to liver and kidney tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of sodium 2-(pyrimidin-2-yl)acetate.
Metabolic Pathways
Sodium 2-(pyrimidin-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence pyrimidine metabolism, affecting the synthesis and degradation of nucleotides . These interactions can have downstream effects on cellular energy balance and nucleotide availability.
Transport and Distribution
The transport and distribution of sodium 2-(pyrimidin-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Sodium 2-(pyrimidin-2-yl)acetate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyrimidin-2-yl)acetate typically involves the reaction of pyrimidine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production methods for sodium 2-(pyrimidin-2-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Sodium 2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrimidine-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Pyrimidine-2-methanol.
Substitution: Various pyrimidine derivatives depending on the nucleophile used.
類似化合物との比較
Pyrimidine-2-carboxylic acid: The parent compound from which sodium 2-(pyrimidin-2-yl)acetate is derived.
Pyrimidine-2-methanol: A reduction product of sodium 2-(pyrimidin-2-yl)acetate.
Various pyrimidine derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Sodium 2-(pyrimidin-2-yl)acetate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound .
特性
CAS番号 |
63155-12-4 |
|---|---|
分子式 |
C6H6N2NaO2 |
分子量 |
161.11 g/mol |
IUPAC名 |
sodium;2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10); |
InChIキー |
VLMIPPALUFTTOM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)CC(=O)[O-].[Na+] |
正規SMILES |
C1=CN=C(N=C1)CC(=O)O.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



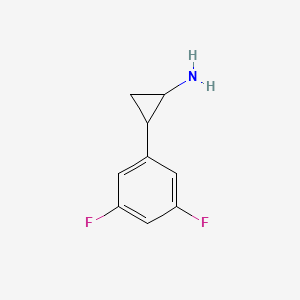
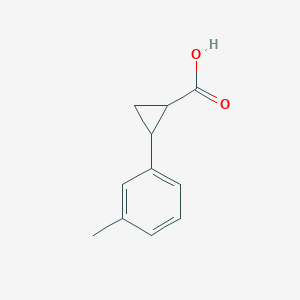
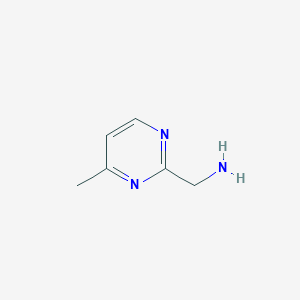


![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

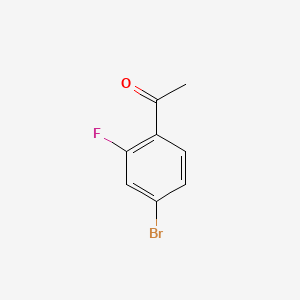

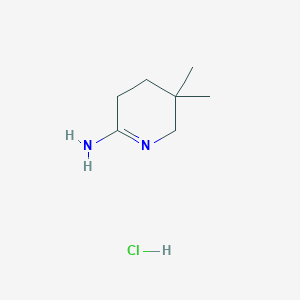

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

